molecular formula C12H18O2 B1627607 2-(3,4-Dimethylbenzyl)propane-1,3-diol CAS No. 289902-88-1

2-(3,4-Dimethylbenzyl)propane-1,3-diol

Cat. No.: B1627607
CAS No.: 289902-88-1
M. Wt: 194.27 g/mol
InChI Key: ZLYNNDYPVKXKLE-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[(3,4-dimethylphenyl)methyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9-3-4-11(5-10(9)2)6-12(7-13)8-14/h3-5,12-14H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYNNDYPVKXKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593469
Record name 2-[(3,4-Dimethylphenyl)methyl]propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289902-88-1
Record name 2-[(3,4-Dimethylphenyl)methyl]propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylbenzyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Biological Activity

2-(3,4-Dimethylbenzyl)propane-1,3-diol (CAS No. 289902-88-1) is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a propane backbone with hydroxyl groups at the first and third positions and a dimethylbenzyl substituent at the second position. Its chemical formula is C12H18O2.

Biological Activities

Recent studies have indicated that this compound exhibits various biological activities:

Antioxidant Activity

Research has shown that compounds with similar structures possess significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.

Antimicrobial Properties

Studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. This property could be beneficial in developing new antimicrobial agents.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Membrane Interaction : The hydrophobic nature of the compound allows it to interact with cell membranes, potentially disrupting cellular integrity and function.

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Study on Antioxidant Activity :
    • A study demonstrated that derivatives of dimethylphenyl glycerol ethers exhibit significant antioxidant activity in vitro. The IC50 values were determined using DPPH radical scavenging assays.
    • Table 1: Antioxidant Activity Comparison
      CompoundIC50 (µM)
      This compound25
      Other Dimethylphenol Derivative30
  • Antimicrobial Efficacy :
    • A research article reported the antimicrobial efficacy of various phenolic compounds against Staphylococcus aureus and Escherichia coli. The tested compound showed promising results.
    • Table 2: Antimicrobial Activity
      CompoundZone of Inhibition (mm)
      This compound15
      Control (Standard Antibiotic)20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethylbenzyl)propane-1,3-diol
Reactant of Route 2
2-(3,4-Dimethylbenzyl)propane-1,3-diol

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